molecular formula C12H14N2O2 B7555957 N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide

N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide

Katalognummer B7555957
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: SRTPVORCAMNZSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide, also known as JNJ-54175446, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target specific protein-protein interactions.

Wirkmechanismus

The mechanism of action of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide involves the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that regulates the activity of p53, a tumor suppressor protein. Inhibition of this interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide has been shown to have significant biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to have excellent pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide is its high potency and selectivity towards the MDM2-p53 interaction. This compound has been shown to have excellent pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in some experiments.

Zukünftige Richtungen

There are several future directions for the research and development of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide. One of the primary areas of focus is the optimization of the synthesis method to produce higher yields of the compound with improved purity. Additionally, further research is needed to understand the full range of therapeutic applications for this compound, including its potential in the treatment of neurodegenerative diseases. Finally, the development of new analogs of this compound with improved pharmacokinetic properties is an area of active research.

Synthesemethoden

The synthesis of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide involves a multi-step process that includes the reaction of 3-hydroxybenzaldehyde with malononitrile, followed by the reaction with 1,3-dibromopropane, and finally, the reaction with acetyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of the compound with excellent purity.

Wissenschaftliche Forschungsanwendungen

N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the development of new cancer therapies. It has been shown to inhibit the protein-protein interaction between MDM2 and p53, which is a critical pathway in the development and progression of various types of cancer. Additionally, this compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-6-1-2-7-14-12(16)9-10-4-3-5-11(15)8-10/h3-5,8,15H,1-2,7,9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTPVORCAMNZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)NCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.